Hydrogen Bond Acceptor Capacity Surpasses Close Sulfonyl-1,2,5-thiadiazolylpiperazine Analogs for Enhanced Polar Target Engagement
Among structurally closest commercially available 1,2,5-thiadiazol-3-yl-piperazine sulfonamides, 2097920-60-8 carries a uniquely high hydrogen bond acceptor (HBA) count of 9, driven by its benzodioxine-sulfonyl group, which contributes four oxygen-based acceptors (two sulfonyl oxygens and two dioxine ring oxygens) in addition to the thiadiazole and sulfonamide nitrogens [1][2]. By comparison, the 3,4-difluorobenzenesulfonyl analog (CAS 2097912-43-9) has a lower HBA count due to replacement of the benzodioxine with a difluorophenyl ring, and the thiophene-2-sulfonyl analog (CAS 2097901-38-5) has a molecular weight of only 316.4 with proportionally fewer acceptors and a smaller polar surface area [2]. The N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide analog (CAS 2034519-62-3) is the closest structural match but replaces the piperazine core with a piperidine-4-sulfonamide, altering HBA spatial orientation and the conformational flexibility of the sulfonamide linkage [3]. This difference matters because HBA count and spatial distribution directly modulate aqueous solubility, polar desolvation energy, and the capacity to form productive hydrogen bonds with polar residues in GPCR orthosteric and allosteric sites [4].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 9; TPSA = 122 Ų; MW = 368.4 g/mol; XLogP3 = 1.2 [1] |
| Comparator Or Baseline | 3,4-Difluorobenzenesulfonyl analog (CAS 2097912-43-9): HBA lower (loss of benzodioxine O); TPSA not reported. Thiophene-2-sulfonyl analog (CAS 2097901-38-5): MW = 316.4 g/mol; HBA and TPSA lower. Piperidine-sulfonamide analog (CAS 2034519-62-3): MW = 382.5; TPSA = 130 Ų; HBA = 9 but with altered spatial arrangement. [2][3] |
| Quantified Difference | 2097920-60-8 offers the highest HBA count among sulfonyl-linked 1,2,5-thiadiazol-3-yl-piperazine analogs that retain the piperazine core, with a TPSA/MW ratio of 0.33 Ų·g/mol, which sits at the upper end of the drug-like range for CNS oral agents and exceeds the thiophene analog on an absolute HBA basis. [1][2] |
| Conditions | PubChem 2.2 computed molecular descriptors (XLogP3 3.0, Cactvs 3.4.8.18); cross-referenced with vendor-reported data on Kuujia.com and Chemsrc. No experimental logP or solubility measurements have been reported specifically for CAS 2097920-60-8. [1][2] |
Why This Matters
Higher HBA count and balanced polarity are associated with improved aqueous solubility and enhanced polar interactions in CNS GPCR binding sites, potentially reducing the risk of solubility-limited assay failures and enabling broader screening panel coverage for procurement decision-making.
- [1] PubChem. (2024). Compound Summary for CID 126851162: Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/126851162 View Source
- [2] Kuujia.com. (2025). CAS No. 2097920-60-8: Computed Properties and Molecular Descriptors. Retrieved from https://www.kuujia.com/cas-2097920-60-8.html View Source
- [3] Kuujia.com. (2025). CAS No. 2034519-62-3: N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide — Chemical and Physical Properties. Retrieved from https://www.kuujia.com/cas-2034519-62-3.html View Source
- [4] Wang, S. et al. (2022). Development of benzodioxine-heteroarylpiperazines as highly potent and selective α2C antagonists. Bioorg Med Chem Lett, 77, 129005. DOI: 10.1016/j.bmcl.2022.129005. [Supports role of heteroaryl and sulfonyl H-bonding in α2C selectivity] View Source
